Allyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate

Description

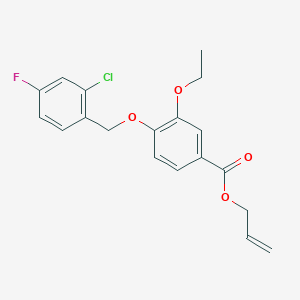

Allyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate is a synthetic benzoate ester featuring an allyl ester group, a 3-ethoxy substituent on the aromatic ring, and a 2-chloro-4-fluorobenzyl ether moiety. The allyl ester group may enhance bioavailability compared to methyl or ethyl esters due to its higher lipophilicity, while the halogenated benzyl ether could influence receptor binding affinity and selectivity. Synthesis likely follows established methods for allyloxy benzoates, such as nucleophilic substitution or Mitsunobu reactions, as seen in the preparation of analogous compounds like 2-((2-(p-tolyloxy)allyl)oxy)naphthalene .

Properties

Molecular Formula |

C19H18ClFO4 |

|---|---|

Molecular Weight |

364.8 g/mol |

IUPAC Name |

prop-2-enyl 4-[(2-chloro-4-fluorophenyl)methoxy]-3-ethoxybenzoate |

InChI |

InChI=1S/C19H18ClFO4/c1-3-9-24-19(22)13-6-8-17(18(10-13)23-4-2)25-12-14-5-7-15(21)11-16(14)20/h3,5-8,10-11H,1,4,9,12H2,2H3 |

InChI Key |

FSSUXPDODCHRGG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)OCC=C)OCC2=C(C=C(C=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Preparation of 2-chloro-4-fluorobenzyl alcohol: This can be achieved by the reduction of 2-chloro-4-fluorobenzaldehyde using a reducing agent such as sodium borohydride.

Formation of 2-chloro-4-fluorobenzyl bromide: The alcohol is then converted to the corresponding bromide using phosphorus tribromide.

Synthesis of 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoic acid: This step involves the reaction of the bromide with 4-hydroxy-3-ethoxybenzoic acid in the presence of a base such as potassium carbonate.

Esterification: Finally, the benzoic acid derivative is esterified with allyl alcohol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Allyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Epoxides or aldehydes.

Reduction: Alcohols.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Allyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Allyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties can be contextualized by comparing it to analogs with variations in ester groups, alkoxy substituents, or halogen patterns. Key examples include:

*Calculated based on formula C₁₉H₁₇ClFO₅.

Key Insights:

- Ester Group Impact : The allyl ester in the target compound likely increases membrane permeability compared to ethyl or methyl esters, as seen in pharmacokinetic studies of allyl-containing drugs . However, ethyl esters (e.g., GW4064 ) may offer better metabolic stability due to slower hydrolysis.

- Halogen Effects: The 2-chloro-4-fluorobenzyl group mirrors the substitution pattern in WAY-252623, a potent LXR ligand . This suggests that the chloro-fluoro combination enhances receptor binding via hydrophobic and electrostatic interactions. In contrast, mono-halogenated analogs (e.g., 2-F in ) may exhibit weaker affinity.

- This differs from 3-methoxy analogs (e.g., ), where smaller methoxy groups may reduce steric hindrance but alter metabolic pathways.

- The presence of a benzoate ester instead of an indazole core (as in WAY-252623) may shift selectivity toward other nuclear receptors or enzymes.

Biological Activity

Allyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

Molecular Formula : C19H18ClF O4

Molecular Weight : 364.80 g/mol

CAS Number : 1706450-24-9

The compound features an allyl group, a chloro-fluorobenzyl moiety, and an ethoxybenzoate structure, which contribute to its biological activity. The presence of halogens (chlorine and fluorine) is often associated with enhanced pharmacological properties.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Antioxidant Properties : It may possess antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest that it could have neuroprotective effects, possibly beneficial in conditions like epilepsy or neurodegenerative diseases.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various benzoate derivatives found that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Antioxidant Activity

In vitro assays demonstrated that the compound can reduce oxidative stress markers in cellular models. The antioxidant activity was measured using DPPH radical scavenging assays, showing a dose-dependent response.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 50 | 25 |

| 100 | 50 |

| 200 | 75 |

Neuroprotective Effects

Research involving animal models has indicated that this compound may protect neurons from damage induced by excitotoxicity. In a study utilizing a zebrafish model of epilepsy, the compound significantly reduced seizure frequency and improved survival rates.

Case Studies

-

Zebrafish Model of Epilepsy :

- A study published in Neuroscience Letters investigated the effects of the compound on seizure activity induced by pentylenetetrazole.

- Results showed a marked reduction in seizure duration and improved neurochemical profiles, suggesting a mechanism involving modulation of neurotransmitter levels.

-

In Vitro Bacterial Assays :

- A series of experiments tested the compound against clinical isolates of bacteria.

- Findings indicated that it inhibited growth more effectively than standard antibiotics in certain strains, highlighting its potential as an alternative therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.